Physicochemical Differentiation: logP, logD, and Polar Surface Area vs. Canthin-6-one-2-carboxylate Methyl Ester Core
The target compound's experimentally determined logP (3.40) and PSA (44.71 Ų) distinguish it from the non-benzo-annulated canthin-6-one-2-carboxylate methyl ester scaffold, which possesses a lower molecular weight (278.26 Da vs. 328.33 Da) and a predictively different logP (~2.5 based on the loss of one benzene ring) . The additional fused benzene ring in the target compound increases both logP and PSA, placing it in a distinct region of CNS MPO and Lipinski property space relevant to blood-brain barrier penetration and oral bioavailability predictions [1].
| Evidence Dimension | logP, Molecular Weight, PSA |
|---|---|
| Target Compound Data | logP = 3.40; MW = 328.33 Da; PSA = 44.71 Ų |
| Comparator Or Baseline | Canthin-6-one-2-carboxylate methyl ester: MW = 278.26 Da; PSA ~38–40 Ų (predicted); logP ~2.5 (predicted) |
| Quantified Difference | ΔMW = +50.07 Da (+18%); ΔlogP ≈ +0.9 log units; ΔPSA ≈ +5–7 Ų |
| Conditions | Physicochemical parameters sourced from ChemDiv (target) and ChemSrc (comparator); predicted values based on additive fragment contributions for the additional benzene ring |
Why This Matters
The higher logP and increased PSA of the target compound predict altered membrane partitioning and passive permeability relative to the simpler canthin-6-one ester, which is a critical consideration for cell-based assay design and in vivo PK projections.
- [1] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1 (6), 435–449. (Methodology for logP/PSA-based CNS drug-likeness scoring.) View Source
